Cas no 896377-40-5 (2-chloro-N-(2-{2-4-(trifluoromethyl)phenyl-1,3-thiazol-4-yl}ethyl)benzamide)

2-Chloro-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide is a synthetic organic compound featuring a thiazole core substituted with a trifluoromethylphenyl group and a chloro-substituted benzamide moiety. Its structural design incorporates electron-withdrawing groups, enhancing its potential as an intermediate in pharmaceutical or agrochemical applications. The presence of the trifluoromethyl group improves metabolic stability and lipophilicity, while the chloro-benzamide moiety may contribute to binding specificity in target interactions. This compound is suited for research in medicinal chemistry, particularly in the development of enzyme inhibitors or receptor modulators. Its well-defined heterocyclic framework offers versatility for further derivatization in drug discovery programs.
2-chloro-N-(2-{2-4-(trifluoromethyl)phenyl-1,3-thiazol-4-yl}ethyl)benzamide structure
896377-40-5 structure
Product Name:2-chloro-N-(2-{2-4-(trifluoromethyl)phenyl-1,3-thiazol-4-yl}ethyl)benzamide
CAS No:896377-40-5
MF:C19H14ClF3N2OS
MW:410.840472698212
CID:5478876
Update Time:2025-10-18

2-chloro-N-(2-{2-4-(trifluoromethyl)phenyl-1,3-thiazol-4-yl}ethyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • Benzamide, 2-chloro-N-[2-[2-[4-(trifluoromethyl)phenyl]-4-thiazolyl]ethyl]-
    • 2-chloro-N-(2-{2-4-(trifluoromethyl)phenyl-1,3-thiazol-4-yl}ethyl)benzamide
    • Inchi: 1S/C19H14ClF3N2OS/c20-16-4-2-1-3-15(16)17(26)24-10-9-14-11-27-18(25-14)12-5-7-13(8-6-12)19(21,22)23/h1-8,11H,9-10H2,(H,24,26)
    • InChI Key: GBMDCNHNOOTCMB-UHFFFAOYSA-N
    • SMILES: C(NCCC1=CSC(C2=CC=C(C(F)(F)F)C=C2)=N1)(=O)C1=CC=CC=C1Cl

2-chloro-N-(2-{2-4-(trifluoromethyl)phenyl-1,3-thiazol-4-yl}ethyl)benzamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2598-0143-2μmol
2-chloro-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide
896377-40-5 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2598-0143-1mg
2-chloro-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide
896377-40-5 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2598-0143-2mg
2-chloro-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide
896377-40-5 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2598-0143-3mg
2-chloro-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide
896377-40-5 90%+
3mg
$63.0 2023-05-16

2-chloro-N-(2-{2-4-(trifluoromethyl)phenyl-1,3-thiazol-4-yl}ethyl)benzamide Related Literature

Additional information on 2-chloro-N-(2-{2-4-(trifluoromethyl)phenyl-1,3-thiazol-4-yl}ethyl)benzamide

Latest Research Insights on 2-chloro-N-(2-{2-4-(trifluoromethyl)phenyl-1,3-thiazol-4-yl}ethyl)benzamide (CAS: 896377-40-5)

The compound 2-chloro-N-(2-{2-4-(trifluoromethyl)phenyl-1,3-thiazol-4-yl}ethyl)benzamide (CAS: 896377-40-5) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief synthesizes the latest findings on its synthesis, mechanism of action, and biological activities, providing a comprehensive overview for researchers and industry professionals.

Recent studies have highlighted the role of this compound as a potent modulator of specific biological pathways, particularly in the context of inflammatory and oncological diseases. Its unique chemical structure, featuring a trifluoromethylphenyl-thiazole core, contributes to its high binding affinity and selectivity towards target proteins. Advanced computational modeling and X-ray crystallography have elucidated its interaction with key enzymatic sites, offering insights for further optimization.

In vitro and in vivo experiments have demonstrated promising efficacy in preclinical models. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported its inhibitory effects on a specific kinase implicated in tumor proliferation, with an IC50 value in the nanomolar range. Additionally, its pharmacokinetic profile, including bioavailability and metabolic stability, has been characterized in rodent models, supporting its potential as a lead compound for drug development.

Despite these advancements, challenges remain in optimizing its physicochemical properties and minimizing off-target effects. Ongoing research focuses on structural derivatives to enhance potency and reduce toxicity. Collaborative efforts between academia and pharmaceutical companies are accelerating the translation of these findings into clinical candidates.

In conclusion, 2-chloro-N-(2-{2-4-(trifluoromethyl)phenyl-1,3-thiazol-4-yl}ethyl)benzamide represents a compelling case study in rational drug design. Its multifaceted biological activities and well-characterized mechanism position it as a valuable scaffold for future therapeutics. Continued exploration of its derivatives and targeted delivery systems is expected to yield significant breakthroughs in the coming years.

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